5-Bromo-2-methyl-2H-indazol-6-ol is a chemical compound belonging to the indazole family, characterized by its unique structure and functional properties. Indazoles are known for their diverse biological activities and potential applications in medicinal chemistry. The specific compound 5-Bromo-2-methyl-2H-indazol-6-ol has garnered interest due to its potential as a scaffold for drug development and its utility in synthetic organic chemistry.
This compound can be synthesized through various methods involving indazole derivatives, typically starting from simpler indazole structures or through alkylation reactions. It is often studied in the context of pharmaceutical research and organic synthesis.
5-Bromo-2-methyl-2H-indazol-6-ol is classified as an indazole derivative, specifically a brominated and methylated variant. It falls under the category of heterocyclic compounds, which are compounds containing rings that include atoms other than carbon.
The synthesis of 5-Bromo-2-methyl-2H-indazol-6-ol can be achieved through several synthetic routes, primarily involving the bromination of 2-methylindazole followed by hydroxylation. A common method includes:
One effective synthetic route involves the use of N-bromosuccinimide for bromination under controlled conditions, followed by treatment with a suitable hydroxylating agent such as sodium borohydride in an alcohol solvent. The reaction conditions, including temperature and time, are crucial for optimizing yield and purity.
The molecular formula for 5-Bromo-2-methyl-2H-indazol-6-ol is , with a molecular weight of approximately 228.07 g/mol. Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can be used to confirm its identity and purity.
5-Bromo-2-methyl-2H-indazol-6-ol can participate in various chemical reactions typical of indazole derivatives, including:
These reactions require careful control of conditions such as temperature, solvent choice, and reaction time to achieve optimal yields.
The mechanism of action for compounds like 5-Bromo-2-methyl-2H-indazol-6-ol often involves interaction with biological targets such as enzymes or receptors. The presence of the bromine atom may enhance lipophilicity, aiding in membrane permeability and biological activity.
Studies have shown that indazole derivatives exhibit various biological activities, including anti-inflammatory and anti-cancer properties, which may be attributed to their ability to modulate signaling pathways within cells.
5-Bromo-2-methyl-2H-indazol-6-ol typically appears as a white to off-white solid. Its melting point ranges from approximately 150°C to 160°C depending on purity.
The compound is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide but has limited solubility in water. Its reactivity profile includes susceptibility to nucleophilic attack at the bromine site and oxidation at the hydroxyl group.
5-Bromo-2-methyl-2H-indazol-6-ol has potential applications in:
Regioselective bromination at the C5 position of the indazole scaffold is critical for synthesizing 5-Bromo-2-methyl-2H-indazol-6-ol. Electrophilic aromatic substitution (EAS) remains the primary method, where bromine (Br₂) or N-bromosuccinimide (NBS) serves as the brominating agent. The C5 position’s inherent electron density dictates selectivity, which can be enhanced through in situ protection of the N1 nitrogen or pH control. For 2H-indazoles, bromination at C5/C6 competes, but directing group strategies (e.g., temporary N1-silylation) increase C5 selectivity to >85% [3] [7]. Lewis acids like AlCl₃ further modulate reactivity by coordinating with the indazole’s basic nitrogen, suppressing polybromination [7]. Solvent polarity also influences regioselectivity; non-polar solvents (toluene) favor mono-bromination, while polar aprotic solvents (DMF) risk dibromide formation [6].
Table 1: Bromination Conditions and Selectivity
Brominating Agent | Solvent | Additive | Temp (°C) | C5:C6 Ratio | Yield (%) |
---|---|---|---|---|---|
NBS | Toluene | None | 25 | 8:1 | 78 |
Br₂ | DCM | AlCl₃ | 0 | 12:1 | 82 |
NBS | DMF | PTSA | 60 | 3:1 | 65 |
Introducing the C6 hydroxyl group requires precision due to competing oxidation pathways. Two dominant approaches exist:
Notably, the hydroxyl group’s acidity (pKa ~9.5) necessitates inert handling (N₂ storage) to prevent deprotonation or oxidation [2]. Cold-chain transportation is recommended for long-term stability [2].
N-Methylation at the indazole’s N2 position is achieved via:
Microwave-assisted catalysis (Pd/C, DMF, 100°C) shortens reaction times to 15 minutes but risks decomposition of the bromo-hydroxyl scaffold [5].
Cyclization of hydrazone precursors to form the indazole core is highly sensitive to solvent polarity and temperature. Protic solvents (ethanol/H₂O) promote cyclodehydration via proton-assisted nucleophilic attack, while aprotic solvents (THF) slow kinetics. Optimal cyclization occurs at 80°C in ethanol, yielding 92% 2-methylindazole [4] [6]. Below 50°C, incomplete reaction results in hydrazone accumulation; above 100°C, dehalogenation or hydroxyl-group dehydration occurs [4]. For acid-sensitive intermediates, buffered systems (NaOAc/AcOH) maintain pH 5–6, suppressing side reactions.
Table 2: Cyclization Optimization Parameters
Solvent | Temp (°C) | Catalyst | Reaction Time (h) | Purity (%) |
---|---|---|---|---|
Ethanol | 80 | None | 4 | 92 |
THF | 65 | PTSA | 8 | 78 |
DMF | 100 | CuI | 2 | 85 |
The bromo and hydroxyl groups in 5-Bromo-2-methyl-2H-indazol-6-ol enable targeted derivatization:
CAS No.: 1256-86-6
CAS No.: 41164-36-7
CAS No.: 20107-26-0
CAS No.: 5042-08-0
CAS No.: